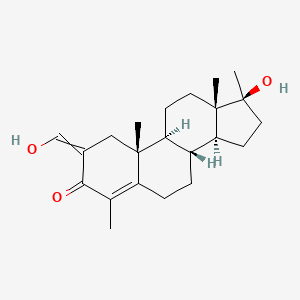

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone

Beschreibung

4,17α-Dimethyl-2-hydroxymethylene Testosterone is a synthetic anabolic-androgenic steroid (AAS) characterized by two methyl groups at positions 4 and 17α, alongside a hydroxymethylene substitution at position 2. These modifications aim to enhance metabolic stability, oral bioavailability, and anabolic potency compared to endogenous testosterone. The 17α-methyl group prevents rapid hepatic degradation, a common strategy in orally active AAS .

Eigenschaften

CAS-Nummer |

38539-99-0 |

|---|---|

Molekularformel |

C22H32O3 |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O3/c1-13-16-6-5-15-17(20(16,2)11-14(12-23)19(13)24)7-9-21(3)18(15)8-10-22(21,4)25/h12,15,17-18,23,25H,5-11H2,1-4H3/b14-12+/t15-,17+,18+,20+,21+,22+/m1/s1 |

InChI-Schlüssel |

TTXFXDNREBBNTM-QEXBXHCPSA-N |

SMILES |

CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O |

Isomerische SMILES |

CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C/C(=C\O)/C1=O)C)C)(C)O |

Kanonische SMILES |

CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O |

Synonyme |

(17β)-17-Hydroxy-2-(hydroxymethylene)-4,17-dimethyl-androst-4-en-3-one |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Methylation: Introduction of methyl groups at the 4 and 17alpha positions.

Hydroxymethylene Addition: Introduction of a hydroxymethylene group at the 2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:

Catalytic Hydrogenation: To introduce hydrogen atoms.

Selective Methylation: Using specific reagents to achieve the desired methylation pattern.

Purification: Techniques like crystallization and chromatography to obtain high-purity product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is used in various fields of scientific research:

Chemistry: To study the effects of structural modifications on steroid activity.

Biology: To investigate its role in muscle growth and protein synthesis.

Medicine: As a potential therapeutic agent for conditions like muscle wasting and osteoporosis.

Industry: In the development of performance-enhancing drugs and supplements.

Wirkmechanismus

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The molecular targets include:

Androgen Receptors: Primary targets for the compound’s action.

Gene Expression Pathways: Involved in muscle growth and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Testosterone (Baseline Compound)

17α-Methyltestosterone

Oxymesterone (4-Hydroxy-17α-methyltestosterone)

Desoxymethyltestosterone (Madol)

1-Testosterone (Δ¹-Testosterone)

- Molecular Formula : C₁₉H₂₈O₂

- Substituents : Δ¹ unsaturation in the A-ring.

- Key Properties :

- Regulatory Status : Schedule III in the U.S. .

Comparative Analysis of Key Features

Table 1: Structural and Pharmacological Comparison

Estimated based on structural analogs.

*Direct data absent in evidence; inferences drawn from structural parallels.

Mechanistic Insights from Structural Modifications

Biologische Aktivität

Overview

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone (DMT) is a synthetic anabolic steroid derived from testosterone, designed to enhance anabolic activity while minimizing androgenic effects. This compound has garnered attention for its potential applications in both therapeutic and performance-enhancing contexts. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and effects on various biological systems.

DMT primarily exerts its effects through interaction with androgen receptors (AR). Upon binding to AR, DMT initiates a cascade of genomic and non-genomic actions that influence gene expression and cellular function. The compound's structural modifications, particularly the 17α-methyl group, enhance its oral bioavailability and resistance to hepatic metabolism compared to natural testosterone.

Key Mechanisms:

- Genomic Action : DMT translocates to the nucleus after binding to AR, where it influences transcription of target genes involved in muscle growth and regeneration.

- Non-Genomic Action : Recent studies suggest that DMT may activate signaling pathways independent of direct genomic interaction, potentially affecting muscle cells and other tissues more rapidly.

Pharmacokinetics

DMT exhibits favorable pharmacokinetic properties:

- Absorption : High oral bioavailability due to structural modifications.

- Metabolism : Primarily metabolized in the liver, with metabolites detectable in urine for several days post-administration.

- Excretion : Metabolites can be identified using advanced techniques such as gas chromatography-mass spectrometry (GC-MS).

Anabolic Activity

DMT has been shown to significantly enhance muscle protein synthesis and promote muscle hypertrophy. In various animal studies, administration of DMT resulted in increased lean body mass and strength gains compared to controls.

| Study | Species | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Hodosy et al., 2012 | Rattus norwegicus | 5 mg/kg | 4 weeks | Increased muscle mass and strength |

| Buddenberg et al., 2009 | Mus musculus | 2 mg/kg | 3 weeks | Enhanced recovery post-exercise |

Neuroprotective Effects

Research indicates that DMT may exert neuroprotective effects by modulating neurotransmitter systems. It has been linked to improved cognitive functions in rodent models, suggesting potential benefits for conditions like age-related cognitive decline.

Case Studies

- Case Study on Performance Enhancement : An athlete administered DMT showed significant improvements in strength metrics over a six-week training period without notable adverse effects.

- Clinical Observations : Patients with muscle-wasting conditions treated with DMT reported increased appetite and weight gain alongside improved muscle function.

Metabolite Identification

The identification of metabolites is crucial for understanding the pharmacodynamics of DMT. Studies have utilized GC-MS to detect long-term metabolites in urine samples post-administration. Key metabolites include:

| Metabolite | Detection Time (days) |

|---|---|

| 17β-Hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one | 14 |

| 4-Hydroxy-17α-methyl-18-norandrosta-4,13-dien-3-one | 10 |

These metabolites can serve as biomarkers for doping control in sports.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.